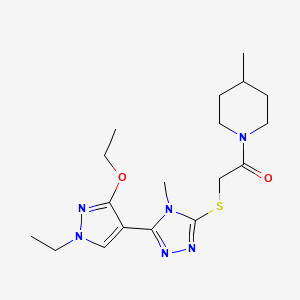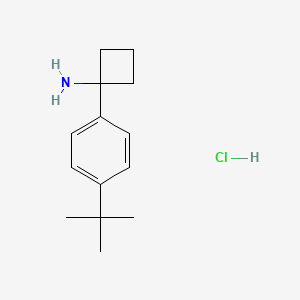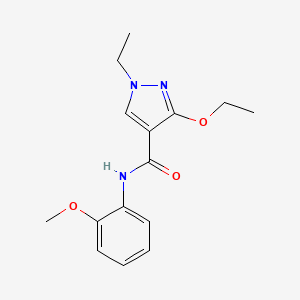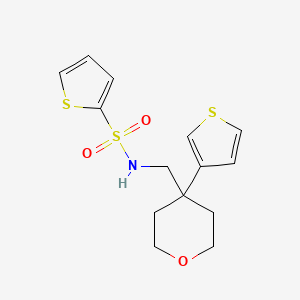![molecular formula C18H17N3O3 B2554904 2-((5R,8S)-6,7,8,9-tetrahidro-5H-5,8-epiminociclohepta[d]pirimidin-10-carbonil)benzoato de metilo CAS No. 2058873-64-4](/img/structure/B2554904.png)
2-((5R,8S)-6,7,8,9-tetrahidro-5H-5,8-epiminociclohepta[d]pirimidin-10-carbonil)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate is a compound known for its distinct chemical structure and potential applications in various scientific fields. This compound’s unique configuration contributes to its interaction with various molecular targets, making it significant in synthetic chemistry, biology, and medicinal research.
Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias
Las pirimidinas, incluidos los compuestos que mencionaste, han demostrado tener efectos antiinflamatorios . El mecanismo de acción de los agentes antiinflamatorios basados en pirimidinas se asocia con la inhibición de PGE 2 generado por las enzimas COX . Funcionan suprimiendo la actividad de las enzimas COX-1 y COX-2 y, por lo tanto, reducen la generación de PGE 2 .
Aplicaciones antioxidantes
Las pirimidinas también muestran una gama de efectos antioxidantes . Pueden ayudar a neutralizar los radicales libres dañinos en el cuerpo, evitando así el estrés oxidativo y las enfermedades relacionadas .
Aplicaciones antimicrobianas
Se ha encontrado que estos compuestos tienen propiedades antimicrobianas , lo que los hace útiles en el tratamiento de diversas infecciones bacterianas .
Aplicaciones antivirales
Las pirimidinas, incluidos los compuestos que mencionaste, han demostrado tener efectos antivirales . Pueden inhibir la replicación de ciertos virus, lo que los convierte en candidatos potenciales para el desarrollo de fármacos antivirales .
Aplicaciones anticancerígenas
Se ha encontrado que las pirimidinas exhiben efectos anticancerígenos . Pueden inhibir el crecimiento de ciertas células cancerosas, lo que los convierte en candidatos potenciales para el desarrollo de fármacos anticancerígenos .
Tratamiento de trastornos neurológicos
También se informa que las pirimidinas poseen propiedades medicinales potenciales importantes para los agentes activos del sistema nervioso central (SNC) . Se pueden utilizar en el tratamiento de diversos trastornos neurológicos .
Tratamiento de la diabetes mellitus
Se ha encontrado que las pirimidinas son efectivas en el tratamiento de la diabetes mellitus . Pueden ayudar a controlar los niveles de azúcar en sangre, lo que los convierte en candidatos potenciales para el desarrollo de fármacos para la diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The preparation of methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate involves multiple synthetic steps starting from basic organic molecules. The route may include the cyclization of precursors under specific reaction conditions such as high temperatures or in the presence of catalysts.
Reaction Conditions: Typical conditions might involve acid or base catalysts, controlled temperature settings, and specific solvents that facilitate the desired transformations without decomposing the intermediate products.
Industrial Production Methods: Industrial synthesis may involve:
Scalable reactions: Processes that can be upscaled without significant loss in yield or purity.
Catalytic cycles: Efficient catalytic processes to reduce costs and improve environmental friendliness.
Purification steps: Advanced chromatographic techniques or crystallization methods to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate can undergo oxidation reactions, typically facilitated by strong oxidizing agents.
Reduction: It can be reduced to other derivatives using standard reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions where one functional group
Propiedades
IUPAC Name |
methyl 2-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-24-18(23)13-5-3-2-4-12(13)17(22)21-11-6-7-16(21)14-9-19-10-20-15(14)8-11/h2-5,9-11,16H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIGSDFPLBPFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-cyanophenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2554822.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-2-methylphenyl)ethanediamide](/img/structure/B2554823.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2554825.png)

![Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2554827.png)




![[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2554836.png)
![methyl 2-(1,3-benzothiazole-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2554838.png)
![6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2554839.png)
![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2554844.png)
